methyl}benzamide CAS No. 106226-18-0](/img/structure/B14324963.png)
N-{[(2-Chloroprop-2-en-1-yl)oxy](cyano)methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide is an organic compound that features a benzamide core with a cyano group and a chloropropenyl ether substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide typically involves the reaction of benzamide with a chloropropenyl ether and a cyano group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyano group and chloropropenyl ether moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroprop-2-en-1-yl)aniline: Similar structure but with an aniline core.
N-(2-Chloroprop-2-en-1-yl)-2-methylaniline: Contains a methyl group on the aniline ring.
N-(2-Chloroprop-2-en-1-yl)-2-methoxyaniline: Contains a methoxy group on the aniline ring.
Uniqueness
N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide is unique due to the presence of both a cyano group and a chloropropenyl ether moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
106226-18-0 |
|---|---|
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
N-[2-chloroprop-2-enoxy(cyano)methyl]benzamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-9(13)8-17-11(7-14)15-12(16)10-5-3-2-4-6-10/h2-6,11H,1,8H2,(H,15,16) |
Clave InChI |
GWAFLQXOHSHCDA-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC(C#N)NC(=O)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


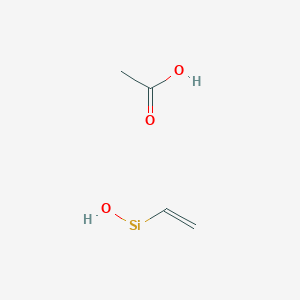
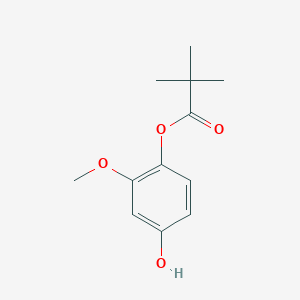
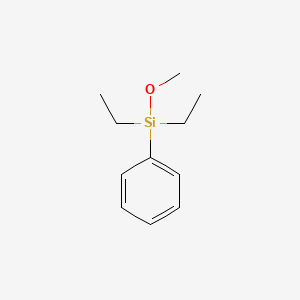
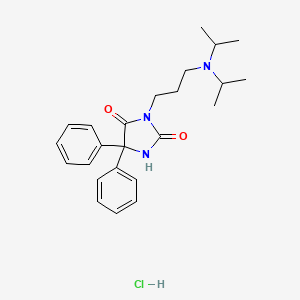
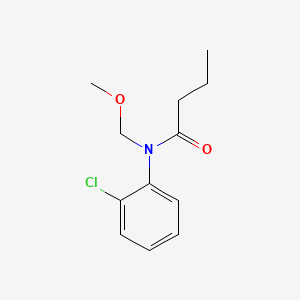
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
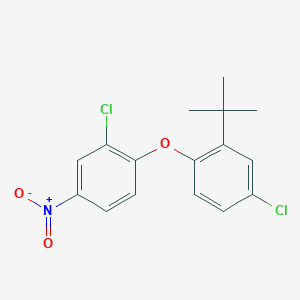
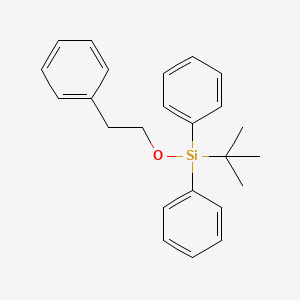

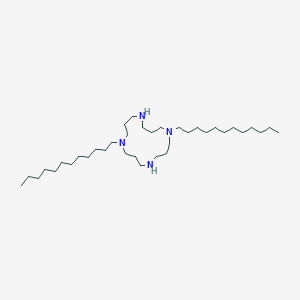


![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
